molecular formula C15H20N4O3S B2747861 2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide CAS No. 2034351-45-4

2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B2747861
CAS No.: 2034351-45-4
M. Wt: 336.41
InChI Key: KZSDEBIYHWNDDB-UHFFFAOYSA-N
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Description

2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic organic compound. It features a sulfonamide group, a pyrazole ring, and an acetamide moiety, which are common in various pharmaceutical and chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Phenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions.

    Formation of the Sulfonamide Group: This involves the reaction of a sulfonyl chloride with a primary or secondary amine.

    Formation of the Acetamide Group: This can be achieved through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions could target the pyrazole ring or the sulfonamide group.

    Substitution: Substitution reactions could occur at various positions on the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides or pyrazoles.

    Medicine: Potential use as a pharmaceutical agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide.

    Pyrazoles: Compounds containing the pyrazole ring, such as celecoxib.

    Acetamides: Compounds containing the acetamide group, such as paracetamol.

Uniqueness

2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-18(23(2,21)22)12-15(20)16-8-9-19-11-14(10-17-19)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSDEBIYHWNDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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